molecular formula C26H22N2O4S2 B12028220 2-Methoxyethyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-64-3

2-Methoxyethyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12028220
CAS No.: 617698-64-3
M. Wt: 490.6 g/mol
InChI Key: VHBYNBRIFUEHBA-RCCKNPSSSA-N
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Description

2-Methoxyethyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a naphthalene ring, a thiophene ring, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-thiophenemethylamine with 2-hydroxy-1-naphthaldehyde to form a naphthalene-thiophene hybrid molecule . This intermediate is then subjected to further reactions to introduce the thiazolopyrimidine core and the methoxyethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxyethyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are attributed to the conjugation between the naphthalene and thiophene rings, which allows it to act as a fluorescent probe. In biological systems, it may interact with metal ions and enzymes, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of structural features, which confer specific properties such as fluorescence and potential therapeutic effects. Its ability to act as a ligand and its applications in various fields highlight its versatility and importance in scientific research.

Properties

CAS No.

617698-64-3

Molecular Formula

C26H22N2O4S2

Molecular Weight

490.6 g/mol

IUPAC Name

2-methoxyethyl (2E)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H22N2O4S2/c1-16-22(25(30)32-13-12-31-2)23(20-11-6-14-33-20)28-24(29)21(34-26(28)27-16)15-18-9-5-8-17-7-3-4-10-19(17)18/h3-11,14-15,23H,12-13H2,1-2H3/b21-15+

InChI Key

VHBYNBRIFUEHBA-RCCKNPSSSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC=CS5)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC=CS5)C(=O)OCCOC

Origin of Product

United States

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